molecular formula C25H24N4O4 B10911223 N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}prop-1-en-2-yl]benzamide

N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}prop-1-en-2-yl]benzamide

Cat. No.: B10911223
M. Wt: 444.5 g/mol
InChI Key: INVAVAHLCVGTMJ-BSZFNXBBSA-N
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Description

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridyl group, and a hydrazinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethoxyphenyl and pyridyl intermediates, followed by their coupling through hydrazinocarbonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares similarities with other hydrazinocarbonyl compounds and pyridyl derivatives.

Uniqueness

The uniqueness of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)ETHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H24N4O4/c1-17(21-11-7-8-14-26-21)28-29-25(31)22(27-24(30)18-9-5-4-6-10-18)16-19-15-20(32-2)12-13-23(19)33-3/h4-16H,1-3H3,(H,27,30)(H,29,31)/b22-16-,28-17+

InChI Key

INVAVAHLCVGTMJ-BSZFNXBBSA-N

Isomeric SMILES

C/C(=N\NC(=O)/C(=C/C1=C(C=CC(=C1)OC)OC)/NC(=O)C2=CC=CC=C2)/C3=CC=CC=N3

Canonical SMILES

CC(=NNC(=O)C(=CC1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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